molecular formula C9H7BrN2S B8745802 4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole

4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole

Cat. No.: B8745802
M. Wt: 255.14 g/mol
InChI Key: NFTAZCZNPRGVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole is unique due to the presence of both a bromine atom and a pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H7BrN2S/c1-6-12-9(5-13-6)8-3-2-7(10)4-11-8/h2-5H,1H3

InChI Key

NFTAZCZNPRGVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-bromo-1-(5-bromopyridin-2-yl)ethanone (3.77 g, 13.5 mmol) was dissolved in ethanol (32 mL) and ethanethioamide (1.12 g, 14.8 mmol) was added and the reaction stirred for 18 h at 75° C. The mixture was concentrated; the residual solid was dispersed in ethyl acetate (100 mL), and treated with saturated sodium bicarbonate solution (100 mL) until no further gas evolution was noted. The combined organics were washed with water (50 mL) and brine (50 mL). The aqueous washes were back-extracted with ethyl acetate (100 mL) and the combined organic layers were dried over magnesium sulfate, treated with Darco, filtered through a paper filter, and concentrated to give a yellow solid. The crude product was purified by flash chromatography (90 g silica gel, 1-5% methanol in ethyl acetate). The major product was further purified by flash chromatography (40 g silica gel, 10% ethyl acetate in hexane) to give the title compound (1.94 g) as a colorless crystalline solid.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two

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